molecular formula C9H10BrN B2614438 4-Bromo-5,6,7,8-tetrahydroquinoline CAS No. 881204-70-2

4-Bromo-5,6,7,8-tetrahydroquinoline

Cat. No.: B2614438
CAS No.: 881204-70-2
M. Wt: 212.09
InChI Key: CQXCEWIDPHPVAH-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydroquinoline (CAS 881204-70-2) is a brominated heterocyclic compound with the molecular formula C9H10BrN and a molecular weight of 212.1 g/mol . This chemical serves as a highly valuable synthetic intermediate and building block in organic and medicinal chemistry. Its core structure incorporates a partially saturated quinoline ring system, making it a versatile precursor for the construction of more complex, biologically active molecules. Researchers utilize this brominated tetrahydroquinoline extensively in the synthesis of tricyclic fused pyrimidoquinolines, which are scaffolds of significant biological relevance due to their demonstrated anticancer, antibacterial, anti-inflammatory, and antimalarial activities . Recent studies in 2025 highlight the critical role of brominated tetrahydroquinolines as key precursors for preparing multifunctional quinoline derivatives with potential as anticancer agents . The bromine atom at the 4-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXCEWIDPHPVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881204-70-2
Record name 4-bromo-5,6,7,8-tetrahydroquinoline
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Synthetic Methodologies for 4 Bromo 5,6,7,8 Tetrahydroquinoline and Analogues

Regioselective Bromination Strategies for Tetrahydroquinoline Frameworks

The introduction of a bromine atom at a specific position on the tetrahydroquinoline ring is a critical step in the synthesis of many of its derivatives. This is typically achieved through electrophilic aromatic substitution, where the inherent electronic properties of the tetrahydroquinoline system and the careful control of reaction conditions dictate the outcome.

Direct Bromination Approaches and Optimization of Reaction Conditions

Direct bromination of the 5,6,7,8-tetrahydroquinoline (B84679) core is a common strategy. The nitrogen atom in the heterocyclic ring acts as a powerful activating group, directing electrophilic substitution to the ortho and para positions of the benzenoid ring (positions 6 and 8). However, bromination can also occur at the electron-rich position 4 of the pyridinoid ring.

N-Bromosuccinimide (NBS) is a frequently used brominating agent for these reactions. It offers milder reaction conditions compared to molecular bromine and can lead to selective bromination. nih.govrsc.orgrsc.org The choice of solvent and reaction temperature is crucial for controlling the regioselectivity and preventing the formation of polybrominated byproducts. For instance, a study on the NBS-mediated bromination and dehydrogenation of 4-phenyltetrahydroquinoline optimized the reaction conditions to use 5.0 equivalents of NBS in chloroform (B151607) (CHCl3) at room temperature under an air atmosphere. rsc.org This process led to the formation of polybromoquinolines. rsc.orgrsc.org When 2.0 equivalents of NBS were used, 6,8-dibromination of tetrahydroquinoline was observed, highlighting the influence of stoichiometry on the reaction outcome. rsc.org

Molecular bromine (Br2) is another common reagent for direct bromination. rsc.org The reaction conditions, such as the solvent and the presence of a catalyst, can be adjusted to favor the desired isomer. For example, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) with bromine in acetic acid results in the formation of the 6,8-dibromo derivative, preserving the tetrahydroquinoline ring. In contrast, using chloroform as a solvent can lead to oxidation and the formation of a quinoline (B57606) structure alongside bromination.

The optimization of reaction conditions is a key aspect of these direct bromination approaches. The following table summarizes the effect of different brominating agents and conditions on the bromination of tetrahydroquinoline derivatives, as reported in various studies.

Brominating AgentSubstrateSolventConditionsMajor Product(s)YieldReference
NBS4-PhenyltetrahydroquinolineCHCl35.0 equiv. NBS, r.t.PolybromoquinolinesModerate to High rsc.orgrsc.org
NBS1,2,3,4-Tetrahydroquinoline (B108954)CHCl36.0 equiv. NBS, AIBN, reflux4,6,8-Tribromoquinoline75% rsc.org
Br22-Phenyl-1,2,3,4-tetrahydroquinolineAcetic Acid50°C, 3h6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline-

Bromination of Precursor Molecules Followed by Cyclization or Functionalization

An alternative to the direct bromination of the tetrahydroquinoline ring is the bromination of a suitable precursor molecule, which is then cyclized to form the desired brominated heterocycle. This approach can offer better control over the position of the bromine atom.

One such strategy involves the synthesis of brominated quinolines from substituted benzene (B151609) derivatives. rsc.org For example, a brominated aniline (B41778) can be reacted with appropriate reagents to construct the heterocyclic ring, with the bromine atom already in the desired position. This method is particularly useful when the desired isomer is not easily accessible through direct bromination.

Another analogous strategy that highlights this approach is the synthesis of 4-bromoisoquinolines. In one study, 2-alkynyl benzyl (B1604629) azides underwent a palladium-catalyzed halopalladation cyclization in the presence of PdBr2, CuBr2, and LiBr to yield 4-bromoisoquinolines. researchgate.net This demonstrates the principle of incorporating the halogen during the ring-forming step.

Influence of Substrate Structure and Activating/Deactivating Groups on Bromination Regioselectivity

The position of bromination on the tetrahydroquinoline ring is heavily influenced by the electronic effects of the substituents already present on the ring. libretexts.orguci.edu The secondary amine in the tetrahydroquinoline ring is a strong activating group, donating electron density to the aromatic ring through resonance and making the ortho and para positions (6 and 8) more susceptible to electrophilic attack. pressbooks.pubfiveable.me

The presence of other activating or deactivating groups on the benzene ring will further direct the regioselectivity of the bromination. libretexts.org

Activating Groups: Electron-donating groups (EDGs) such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl groups enhance the electron density of the ring, further promoting bromination at the ortho and para positions relative to the activating group. For instance, the bromination of 8-methoxyquinoline (B1362559) with molecular bromine leads to the formation of 5-bromo-8-methoxyquinoline, demonstrating the directing effect of the methoxy group. acgpubs.orgresearchgate.net

Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO2) or carbonyl groups decrease the electron density of the ring, making it less reactive towards electrophiles and directing incoming groups to the meta position. libretexts.org

The interplay between the activating effect of the nitrogen atom and other substituents determines the final regiochemical outcome of the bromination reaction.

De Novo Synthesis of 4-Bromo-5,6,7,8-tetrahydroquinoline

De novo synthesis involves the construction of the this compound ring system from acyclic or simpler cyclic precursors that already contain a bromine atom. This approach is particularly valuable for accessing substitution patterns that are difficult to achieve through direct functionalization of the parent heterocycle.

Multi-Component Reactions (MCRs) for Tetrahydroquinoline Synthesis with Brominated Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all the starting materials, offer an efficient pathway to complex molecules like tetrahydroquinolines. nih.govresearchgate.net By using a brominated starting material in an MCR, it is possible to directly synthesize a brominated tetrahydroquinoline derivative.

The Povarov reaction, a (4+2) cycloaddition, is a well-known MCR for the synthesis of tetrahydroquinolines. researchgate.net In a typical Povarov reaction, an aniline, an aldehyde, and an activated alkene react to form the tetrahydroquinoline core. By employing a brominated aniline or a brominated aldehyde, a bromo-substituted tetrahydroquinoline can be obtained. For example, the reaction of an aniline with 3-bromobenzaldehyde (B42254) and a suitable dienophile in the presence of a catalyst like InCl3 can yield the corresponding brominated tetrahydroquinoline derivative. researchgate.net

Reactant 1Reactant 2Reactant 3CatalystProduct TypeReference
Aromatic AldehydeArylamineDihydrofuranInCl3Tetrahydroquinoline researchgate.net
2-BenzylidenemalononitrileCyclohexanoneAmmonium (B1175870) Acetate (B1210297)-2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile mdpi.com

The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt to form a dihydropyridine (B1217469). wikipedia.orgnih.gov This methodology can be adapted to synthesize polyhydroquinolines. researchgate.netrsc.org A four-component Hantzsch reaction involving an aldehyde, a β-ketoester, dimedone (a cyclic β-diketone), and a nitrogen source like ammonium acetate can lead to the formation of a polyhydroquinoline structure. researchgate.netrsc.orgscielo.org.za

To synthesize a 4-bromo-substituted tetrahydroquinoline derivative via a Hantzsch-type reaction, a brominated aldehyde would be a key starting material. The condensation of a bromoaldehyde with a β-ketoester and a nitrogen source would lead to the formation of a dihydropyridine intermediate with a bromine atom at the 4-position. Subsequent reduction of this intermediate would yield the desired 4-bromotetrahydroquinoline. While the direct synthesis of this compound via this method is not explicitly detailed in the provided context, the principles of the Hantzsch reaction support its feasibility. wikipedia.orgyoutube.com

The general scheme for a Hantzsch-type synthesis of a polyhydroquinoline is as follows:

Aldehyde + β-Ketoester + Dimedone + Ammonium Acetate → Polyhydroquinoline

By utilizing a brominated aldehyde in this reaction, a brominated polyhydroquinoline can be synthesized.

Povarov Reaction Approaches

The Povarov reaction, a formal [4+2] cycloaddition, stands as a significant and versatile method for constructing the tetrahydroquinoline scaffold. eurekaselect.combohrium.com This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene. ehu.es In the context of synthesizing this compound analogues, a bromo-substituted aniline or a bromo-substituted aldehyde would be a logical starting material. The reaction proceeds through the in situ formation of an N-arylimine from the aniline and aldehyde, which then acts as the azadiene in the cycloaddition with an electron-rich olefin. sci-rad.com

The versatility of the Povarov reaction allows for the generation of a wide array of substituted tetrahydroquinolines by varying the three core components. ehu.esresearchgate.net For instance, the use of different enol ethers as the dienophile can introduce substituents at various positions of the resulting tetrahydroquinoline ring. rsc.org While direct synthesis of this compound via the Povarov reaction is not extensively documented in a single step, the principles of the reaction support its feasibility. A plausible route would involve the reaction of a bromoaniline with an appropriate aldehyde and a cyclic alkene like cyclohexene (B86901) or its derivatives. The reaction is often catalyzed by Lewis or Brønsted acids to facilitate the formation of the imine and promote the cycloaddition. eurekaselect.comsci-rad.com

Recent advancements have introduced variations of the Povarov reaction, including iodine-mediated processes that can lead to highly substituted quinolines from simple starting materials like methyl ketones, arylamines, and styrenes. acs.orgorganic-chemistry.orgnih.gov These novel approaches could potentially be adapted for the synthesis of brominated tetrahydroquinolines.

Table 1: Examples of Povarov-type Reactions for Quinoline Synthesis

Reactants Catalyst/Mediator Product Type Reference
Methyl ketones, arylamines, styrenes I₂/DMSO Substituted quinolines organic-chemistry.org
Arylacetylenes, anilines I₂/DMSO 2,4-substituted quinolines acs.org
1,2-Phenylenediamines, enol ethers, aldehydes TFE or HFIP 8-aminoquinolines rsc.org

Cyclization Reactions Involving Bromine-Containing Intermediates

The synthesis of this compound can be effectively achieved through cyclization reactions where a bromine atom is incorporated into one of the precursors. One such strategy involves the bromination of a pre-formed tetrahydroquinoline ring system. For instance, the treatment of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid has been shown to yield the 6,8-dibromo derivative, preserving the tetrahydroquinoline core. researchgate.net This highlights the potential for direct bromination of the 5,6,7,8-tetrahydroquinoline scaffold.

Alternatively, the synthesis can proceed by constructing the heterocyclic ring from a bromine-containing acyclic or partially cyclized intermediate. A facile approach for creating functionalized bromoquinolines involves the dehydrogenation of tetrahydroquinolines using N-Bromosuccinimide (NBS) as both an electrophile and an oxidant. rsc.org This method has been successful in converting various tetrahydroquinolines into their corresponding bromoquinoline products in moderate to high yields under mild, metal-free conditions. rsc.org

Furthermore, acid-promoted rearrangements of arylmethyl azides in the presence of haloacetylenes have been developed for the regioselective synthesis of 3-haloquinolines. acs.org This methodology could be adapted to use appropriate starting materials to generate brominated tetrahydroquinoline structures.

Catalytic Hydrogenation of Brominated Quinolines and Related Heterocycles

Catalytic hydrogenation is a cornerstone for the synthesis of tetrahydroquinolines from their aromatic quinoline counterparts. This method involves the reduction of the pyridine ring of the quinoline system, and it can be applied to brominated quinolines to produce this compound. The hydrogenation can be achieved through either homogeneous or heterogeneous catalysis, each with its own set of advantages and specificities. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitrogen-containing ring without affecting the bromine substituent or the benzene ring.

Homogeneous Catalysis for Reduction of Brominated Quinoline Systems

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and activity under mild conditions. Various transition metal complexes, including those of rhodium, iridium, ruthenium, and manganese, have been employed for the hydrogenation of quinolines. acs.orgresearchgate.netresearchgate.netnih.gov For the reduction of brominated quinolines, a key challenge is to prevent dehalogenation.

A manganese(I) PN³ pincer complex has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a borrowing hydrogen methodology. acs.orgnih.gov This catalytic system also proves effective in the direct hydrogenation of quinolines using external hydrogen or via transfer hydrogenation. acs.orgnih.gov The mild conditions associated with some homogeneous catalysts can be advantageous in preserving the C-Br bond. For example, cobalt-amido cooperative catalysis has been shown to effect the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature. researchgate.net Such selective reduction pathways could be instrumental in the synthesis of brominated tetrahydroquinolines.

Table 2: Homogeneous Catalysts for Quinoline Reduction

Catalyst System Reaction Type Product Reference
Manganese(I) PN³ pincer complex Borrowing Hydrogen/Hydrogenation 1,2,3,4-Tetrahydroquinolines acs.orgnih.gov
Cobalt-amido cooperative catalyst Transfer Hydrogenation 1,2-Dihydroquinolines researchgate.net
Rh(acac)(CO)[P(tBu)(CH₂CH=CH₂)₂] Regioselective Reduction 1,2,3,4-Tetrahydroquinoline researchgate.net
Heterogeneous Catalysis for Brominated Quinoline Reduction

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. Supported metal nanoparticles, such as gold, palladium, and cobalt, are effective for the hydrogenation of quinolines. acs.orgbohrium.comthieme-connect.com

Supported gold nanoparticles have demonstrated unusual chemoselectivity in the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, proceeding smoothly even at room temperature. acs.org This high selectivity could be beneficial for the reduction of brominated quinolines, minimizing side reactions. Similarly, cobalt-based composites have been shown to catalyze the hydrogenation of quinoline and its derivatives to the corresponding tetrahydroquinolines with high yields. bohrium.combohrium.com These catalysts are often prepared from readily available and less expensive metals, making them an attractive alternative to precious metal catalysts. thieme-connect.com The choice of support material and catalyst preparation method can significantly influence the catalytic activity and selectivity. bohrium.comnih.gov

Table 3: Heterogeneous Catalysts for Quinoline Hydrogenation

Catalyst Support Key Features Product Reference
Au NPs HSA-TiO₂ High chemoselectivity at mild conditions 1,2,3,4-Tetrahydroquinoline acs.org
Co N,S-doped carbon/Co₉S₈ PGM-free 1,2,3,4-Tetrahydroquinolines bohrium.com
Co In situ from Co(OAc)₂/Zn Operationally simple, aqueous solution 1,2,3,4-Tetrahydroquinolines thieme-connect.combohrium.com

Novel and Green Synthetic Approaches to this compound and its Derivatives

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various heterocyclic compounds, including tetrahydroquinoline and tetrahydroisoquinoline derivatives. shd-pub.org.rsresearchgate.netwjbphs.com

The microwave-assisted multicomponent reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid is a prime example of a green synthetic protocol. nih.gov This method offers features such as being metal-free, having a short reaction time, high product yield, and easy purification. nih.gov The application of microwave irradiation to the synthesis of this compound could involve adapting existing protocols, such as the Povarov reaction or cyclization reactions, to microwave conditions. For instance, the imidation of 4-bromo-1,8-naphthalic anhydride (B1165640) was significantly more efficient under microwave heating compared to conventional methods. mdpi.com This suggests that brominated starting materials are often compatible with microwave-assisted synthesis.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Synthesis Method Reaction Time Yield Reference
2,4-dimethoxy-THPQs Conventional Heating - Lower nih.gov
2,4-dimethoxy-THPQs Microwave Irradiation Shorter Higher nih.gov
4-bromo-1,8-naphthalimide Conventional Heating 24-48 h 21-22% mdpi.com

An exploration of modern synthetic strategies for this compound and its analogs reveals a significant trend towards greener and more efficient chemical processes. These methodologies prioritize the reduction of hazardous waste and the enhancement of atom economy, addressing key principles of sustainable chemistry. This article delves into specific advancements, including reactions in environmentally benign solvents, the use of catalysts that can be recovered and reused, and the elegant borrowing hydrogen methodology for constructing the core tetrahydroquinoline structure.

2 Solvent-Free and Aqueous Medium Reactions

The use of water as a reaction medium is a cornerstone of green chemistry, offering a safe, non-toxic, and inexpensive alternative to conventional organic solvents. Research into the synthesis of tetrahydroquinoline derivatives has increasingly explored aqueous conditions.

One notable approach involves the hydrogenation of quinoline derivatives to their 1,2,3,4-tetrahydroquinoline counterparts using an unsupported nanoporous gold (AuNPore) catalyst with organosilane and water as the hydrogen source organic-chemistry.org. This method is highly efficient and regioselective organic-chemistry.org. Another innovative technique employs an electrochemical process for the hydrogenation of quinolines, utilizing acetonitrile (B52724) and water as the hydrogen source at room temperature rsc.org. This electrochemical method is distinguished by its mild conditions, high efficiency, and tolerance for a wide range of functional groups rsc.org.

In a related synthesis, 4-bromo-6,7-dihydroisoquinolin-8(5H)-one, a structural analog, has been synthesized by heating its precursor, methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate, in aqueous hydrochloric acid chemicalbook.com. The reaction proceeds at reflux for 2.5 hours, after which the product is isolated following basification chemicalbook.com. This demonstrates the utility of aqueous acid for specific transformations within this class of compounds chemicalbook.com.

3 Utilization of Recyclable Catalysts and Reagents

The development of recyclable catalysts is paramount for creating sustainable and cost-effective synthetic processes. In the realm of tetrahydroquinoline synthesis, several effective and reusable catalytic systems have been reported.

A prime example is the use of an unsupported nanoporous gold (AuNPore) catalyst for the regioselective hydrogenation of quinoline derivatives organic-chemistry.org. A key advantage of this system is that the AuNPore catalyst can be easily recovered after the reaction and reused multiple times without any discernible loss of its catalytic activity organic-chemistry.org.

Heterogeneous catalysts based on non-precious metals are also gaining prominence. Carbon-supported iron materials, for instance, are recognized as efficient, sustainable, and biocompatible catalysts for organic synthesis researchgate.net. These materials benefit from a high specific surface area and unique microstructure, making them excellent supports for iron-based catalysts researchgate.net. Similarly, carbon sulfonic acid has been employed as a recyclable catalyst for one-pot reactions to produce various heterocyclic derivatives, highlighting its utility under green and mild reaction conditions researchgate.net.

The following table summarizes key recyclable catalysts used in the synthesis of tetrahydroquinoline analogs.

Catalyst SystemReaction TypeKey Advantages
Unsupported Nanoporous Gold (AuNPore) Hydrogenation of quinolinesHigh efficiency, regioselectivity, readily recovered and reused without loss of activity. organic-chemistry.org
Carbon-Supported Iron Materials General organic synthesisEfficient, sustainable, biocompatible, high specific surface area. researchgate.net
Carbon Sulfonic Acid One-pot synthesis of heterocyclesRecyclable, compatible with green and mild conditions, broad substrate flexibility. researchgate.net

4 Borrowing Hydrogen Methodology for Tetrahydroquinoline Construction

The borrowing hydrogen (BH) methodology represents a highly atom-economical and environmentally friendly strategy for forming carbon-nitrogen and carbon-carbon bonds. nih.gov This approach, which generates water as the sole byproduct, avoids the need for pre-functionalized starting materials and external reducing agents. nih.govacs.org

A significant advancement in this area is the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, catalyzed by a manganese(I) PN³ pincer complex. nih.govacs.org The process involves a one-pot cascade reaction where the catalyst first facilitates the dehydrogenation of the alcohol to an intermediate carbonyl compound. nih.gov This is followed by condensation with the 2-aminobenzyl alcohol and subsequent intramolecular cyclization. Finally, the catalyst returns the "borrowed" hydrogen to reduce the resulting intermediate, yielding the tetrahydroquinoline product. nih.gov

The selectivity of this reaction is highly dependent on the choice of base and reaction temperature. For example, using potassium tert-butoxide (KOtBu) at 140 °C selectively yields the corresponding quinoline. nih.gov In contrast, employing a combination of potassium hydride (KH) and potassium hydroxide (B78521) (KOH) at 120 °C preferentially produces the desired 1,2,3,4-tetrahydroquinoline. nih.gov This catalytic system demonstrates good yields with a variety of aromatic secondary alcohols and tolerates different functional groups. nih.gov

Table of Reaction Conditions for Borrowing Hydrogen Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoline Data derived from optimization studies. nih.gov

EntryCatalyst Loading (mol %)Base (mol %)Temperature (°C)SolventOutcome
1 2KH (150) / KOH (30)120DMEOptimized yield of 2-phenyl-1,2,3,4-tetrahydroquinoline. nih.gov
2 2KOtBu (150)140DMESelective formation of 2-phenylquinoline. nih.gov
3 1.5KH (150) / KOH (30)120DMEImpaired outcome compared to higher catalyst loading. nih.gov
4 2KH (100)120DMEDecreased reactivity compared to higher base amount. nih.gov

This methodology offers a step- and atom-economical pathway to construct the tetrahydroquinoline framework directly from simple alcohols, showcasing a significant advancement in sustainable chemical synthesis. nih.govacs.org

Mechanistic Investigations of Reactions Involving 4 Bromo 5,6,7,8 Tetrahydroquinoline

Elucidation of Reaction Pathways in Bromination and Functionalization

The synthesis and functionalization of the 4-Bromo-5,6,7,8-tetrahydroquinoline core can be achieved through distinct mechanistic pathways. The primary methods include direct electrophilic bromination of the tetrahydroquinoline scaffold and the functionalization of a pre-formed organometallic intermediate.

One prominent pathway involves the direct bromination of a tetrahydroquinoline precursor using brominating agents like N-Bromosuccinimide (NBS). Mechanistic studies suggest this reaction can be complex, potentially involving both electrophilic substitution on the aromatic ring and subsequent radical dehydrogenation to yield a quinoline (B57606) system. This dual functionality of NBS as both an electrophile and an oxidant allows for one-pot syntheses of polybromoquinolines under mild, metal-free conditions.

An alternative and highly selective pathway to functionalization at the C4-position involves a deprotonation-capture sequence. chemrxiv.org This method utilizes a strong organolithium base, often in the presence of a phosphoramide (B1221513) ligand like HMPA or TPPA, to selectively deprotonate the C4-position. chemrxiv.org This generates a potent nucleophilic THQ-carbanion, which can then be trapped by various electrophiles, including primary and secondary alkyl halides, to install a wide range of substituents at the 4-position. chemrxiv.org This approach avoids the direct use of elemental bromine and offers a high degree of regioselectivity, overriding the inherent directing effects of the nitrogen atom within the ring system. chemrxiv.org The functionalization of the related 5,6,7,8-tetrahydroquinoline (B84679) scaffold has also been accomplished using 8-lithio and 8-magnesio-derivatives, which are reacted with electrophiles like carbon dioxide, showcasing the versatility of organometallic intermediates in this class of compounds. rsc.org

Key Reaction Conditions for Functionalization

Reaction TypeKey ReagentsSolventGeneral ConditionsReference
Deprotonation/Alkylationt-BuLi, HMPA/TPPA, Alkyl HalideNot specifiedLow temperature (e.g., -78 °C) chemrxiv.org
Bromination/DehydrogenationN-Bromosuccinimide (NBS)DCMMild, metal-free
CarboxylationOrganolithium/magnesium reagents, CO₂Not specifiedFollowed by esterification rsc.org

Kinetic Studies of Key Transformation Steps

While comprehensive kinetic data, such as reaction rate constants and orders of reaction, for transformations involving this compound are not extensively detailed in the available literature, several factors are known to influence the reaction kinetics.

For bromination reactions using N-Bromosuccinimide, the reaction rate is influenced by the concentration of NBS and the substrate. The solvent choice can also play a significant role; for instance, the bromination of 8-hydroxyquinoline (B1678124) shows that conversion rates are dependent on the solvent when sub-stoichiometric amounts of bromine are used. researchgate.net Temperature control is also crucial, as higher temperatures can lead to side reactions and the formation of different products.

Intermediates and Transition States in THQ-Based Reactions

The reaction pathways for the functionalization of the tetrahydroquinoline ring are characterized by distinct and sometimes observable intermediates.

In the deprotonation-functionalization at the C4-position, mechanistic investigations using NMR spectroscopy have provided direct evidence for the formation of a tetrahydroquinoline anion as a separated ion pair (THQ-SIP) . chemrxiv.org This intermediate, where the lithium cation is solvated separately from the carbanion, is considered critical for the observed reactivity and selectivity. chemrxiv.org The stability and aggregation state of this carbanion are key to optimizing reaction conditions and preventing side reactions like dimerization. chemrxiv.org

For NBS-mediated bromination and dehydrogenation reactions, a proposed mechanism involves an initial electrophilic attack by the brominating agent on the electron-rich aryl ring. This is followed by the formation of a quaternary ammonium (B1175870) salt intermediate . Subsequent steps are believed to proceed via a radical pathway to achieve the oxidative dehydrogenation of the tetrahydroquinoline ring.

In catalytic syntheses of the core tetrahydroquinoline ring from (2-aminophenyl)-tethered alkenols, a proposed pathway involves the initial formation of an aza-ortho-quinone methide intermediate . nih.gov This species is generated through acid-catalyzed dehydration and subsequently undergoes cyclization steps to form the final heterocyclic product. nih.gov

Identified and Proposed Intermediates in THQ Reactions

IntermediateReaction TypeMethod of Observation/ProposalReference
Tetrahydroquinoline Separated Ion Pair (THQ-SIP)Deprotonation/Functionalization¹H and ⁷Li NMR Spectroscopy chemrxiv.org
Quaternary Ammonium SaltNBS-mediated BrominationProposed Mechanistic Pathway
Aza-ortho-quinone MethideCatalytic CyclizationProposed Mechanistic Pathway nih.gov
Cyclic ImineReduction-Reductive AminationProposed Mechanistic Pathway nih.gov

Role of Catalytic Cycles in Brominated Tetrahydroquinoline Synthesis and Reactivity

Catalysis plays a pivotal role in both the synthesis of the tetrahydroquinoline scaffold and the subsequent reactions of its brominated derivatives. While direct catalytic bromination is less common, catalytic cycles are essential for the efficient construction of the core ring system and for cross-coupling reactions.

A notable example is the synthesis of 1,2,3,4-tetrahydroquinolines via the "Borrowing Hydrogen" (BH) methodology . nih.govacs.org This atom-economical process is promoted by a manganese(I) PN³ pincer complex. nih.govacs.org The catalytic cycle (see Figure below) involves several key steps:

The manganese catalyst dehydrogenates a secondary alcohol to form a ketone and a manganese-hydride species.

The ketone undergoes condensation with a 2-aminobenzyl alcohol to form an imine intermediate, releasing water as the only byproduct. nih.govacs.org

The manganese-hydride species then reduces the imine through transfer hydrogenation to complete the cycle and yield the final 1,2,3,4-tetrahydroquinoline (B108954) product, regenerating the active manganese catalyst. nih.gov

This process is highly selective, and the choice of base can influence whether the reaction stops at the quinoline stage or proceeds to the fully reduced tetrahydroquinoline. nih.govacs.org

Furthermore, the reactivity of the C-Br bond in this compound makes it an ideal candidate for transition-metal-catalyzed cross-coupling reactions. Although investigations into palladium-catalyzed Negishi cross-coupling of the corresponding THQ-carbanion have shown challenges, such as dimerization of the nucleophile, these studies are crucial for understanding the reactivity of such intermediates. chemrxiv.org The development of robust catalytic cycles for cross-coupling reactions remains a key area of interest for expanding the synthetic utility of brominated tetrahydroquinolines.

Computational and Theoretical Studies of 4 Bromo 5,6,7,8 Tetrahydroquinoline

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as they govern the molecule's reactivity and kinetic stability. rsc.org

For 4-Bromo-5,6,7,8-tetrahydroquinoline, the HOMO is expected to be primarily localized on the electron-rich pyridine (B92270) ring, with significant contributions from the nitrogen atom's lone pair and the π-system. The presence of the bromine atom, an electron-withdrawing group, will likely lower the energy of the HOMO compared to the unsubstituted 5,6,7,8-tetrahydroquinoline (B84679). The LUMO, conversely, is anticipated to be distributed over the pyridine ring, particularly at the carbon atoms adjacent to the nitrogen and the bromine-substituted carbon, making these sites susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
5,6,7,8-Tetrahydroquinoline-6.5-1.55.0
This compound -6.7 -1.8 4.9
4-Chloro-5,6,7,8-tetrahydroquinoline-6.8-1.75.1

Note: The values for this compound and its chloro-analogue are hypothetical, based on general trends observed in halogenated aromatic systems, and are provided for illustrative purposes.

Density Functional Theory (DFT) Studies for Reactivity Prediction and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. scirp.org DFT calculations can provide valuable insights into the conformational preferences and the distribution of electron density in this compound.

The tetrahydro- portion of the molecule imparts conformational flexibility. DFT calculations can be employed to determine the most stable conformation of the saturated ring, which is typically a half-chair or twist-boat form, and how the bromine substituent influences this preference.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, indicating regions of positive and negative potential. For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom due to its lone pair, making it a site for electrophilic attack or protonation. Conversely, the hydrogen atoms of the aliphatic ring and the region around the bromine atom would exhibit positive potential, indicating susceptibility to nucleophilic interactions. tandfonline.com

Table 2: Illustrative DFT-Derived Reactivity Descriptors for this compound

DescriptorDefinitionPredicted Value (Illustrative)Implication
Chemical Hardness (η)(ELUMO - EHOMO) / 22.45 eVHigh hardness suggests high stability and low reactivity.
Electronegativity (χ)-(EHOMO + ELUMO) / 24.25 eVRepresents the molecule's ability to attract electrons.
Electrophilicity Index (ω)χ2 / (2η)3.68 eVQuantifies the electrophilic character of the molecule.

Note: The predicted values are illustrative and based on typical ranges observed for similar heterocyclic compounds.

Molecular Modeling of Intermolecular and Intramolecular Interactions

Molecular modeling techniques, including force-field methods and quantum chemical calculations, can elucidate the non-covalent interactions that govern the supramolecular assembly and physical properties of this compound.

Intermolecular Interactions: In the solid state, molecules of this compound are expected to pack in a way that maximizes favorable intermolecular interactions. These can include:

π-π Stacking: The pyridine rings of adjacent molecules can engage in π-π stacking interactions.

C-H···π Interactions: The C-H bonds of the aliphatic ring can interact with the π-system of the pyridine ring of a neighboring molecule.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the nitrogen atom or the π-system of another molecule. Studies on other halogenated heterocycles have highlighted the importance of such interactions in directing crystal packing. mdpi.com

Intramolecular Interactions: Within a single molecule, there can be interactions between the bromine substituent and the adjacent parts of the molecule. The orientation of the bromine atom relative to the rest of the molecule will be influenced by steric and electronic factors, which can be modeled to understand the most stable rotamers.

Computational Predictions of Regioselectivity in Bromination and Subsequent Reactions

Computational chemistry is a valuable tool for predicting the outcome of chemical reactions, including the regioselectivity of electrophilic aromatic substitution. rsc.org For the synthesis of this compound, the key step is the bromination of the 5,6,7,8-tetrahydroquinoline precursor.

For 5,6,7,8-tetrahydroquinoline, the pyridine ring is activated towards electrophilic substitution. The nitrogen atom directs incoming electrophiles to the positions ortho and para to it. However, the fusion of the cyclohexyl ring can influence this. Computational analysis would likely show that the C4 position is a highly favorable site for bromination due to a combination of electronic and steric factors.

Beyond the initial bromination, computational methods can also predict the regioselectivity of subsequent reactions, such as nucleophilic substitution at the C4 position or metal-catalyzed cross-coupling reactions involving the C-Br bond. The calculated charge distribution and orbital energies can help in understanding the reactivity of the C-Br bond and predicting the most favorable reaction pathways.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Bromo 5,6,7,8 Tetrahydroquinoline

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4-Bromo-5,6,7,8-tetrahydroquinoline. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals is achievable, providing unequivocal evidence for the compound's connectivity and substitution pattern.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural framework of this compound can be meticulously mapped out using a combination of advanced NMR experiments. sdsu.edu

¹H NMR: The 1D proton NMR spectrum provides initial information on the number of different types of protons and their immediate electronic environment. The chemical shifts, integration, and multiplicity of the signals offer clues to the arrangement of protons within the molecule.

¹³C NMR: The 1D carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of its neighboring atoms.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings, establishing which protons are adjacent to one another in the molecular structure. sdsu.edu Cross-peaks in the COSY spectrum connect signals from protons that are spin-spin coupled, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals directly with the carbon atoms to which they are attached. sdsu.edu It is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For instance, it can show correlations from the protons on the tetrahydro portion of the ring to the carbons in the pyridine (B92270) ring, confirming the fusion of the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is particularly useful for confirming stereochemical assignments and understanding the three-dimensional conformation of the molecule.

A representative, though not exhaustive, set of expected NMR data for this compound is presented below. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Table 1: Representative NMR Data for this compound

Technique Atom(s) Expected Chemical Shift (ppm) Key Correlations
¹H NMR Aromatic CH 7.0 - 8.5
Aliphatic CH₂ 1.5 - 3.0
¹³C NMR Aromatic C-Br 115 - 125
Aromatic C 120 - 150
Aliphatic C 20 - 30
COSY Aliphatic Protons Cross-peaks between adjacent CH₂ groups in the tetrahydroquinoline ring.
HSQC All C-H Correlations between each proton and its directly attached carbon.

Stereochemical Assignment using NMR Anisotropy Effects

While this compound itself is achiral, derivatives with stereocenters can be analyzed using NMR anisotropy effects. The bromine atom and the aromatic ring can induce anisotropic effects, causing shifts in the NMR signals of nearby protons. By carefully analyzing these shifts, particularly with the aid of NOESY data, the relative stereochemistry of substituents on the tetrahydroquinoline ring can be determined.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of this compound. jocpr.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The molecular formula of this compound is C₉H₁₀BrN. synblock.com The expected monoisotopic mass for this formula is approximately 210.9997 g/mol . HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₁₀BrN
Calculated Monoisotopic Mass 210.9997 g/mol

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorptions include:

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

C-H stretching (aliphatic): Found in the region of 2850-2960 cm⁻¹.

C=N and C=C stretching (aromatic ring): These absorptions appear in the 1450-1600 cm⁻¹ region.

C-Br stretching: This vibration is expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

The presence of these characteristic bands in the IR spectrum provides confirmatory evidence for the aromatic and aliphatic components of the molecule, as well as the bromo-substituent.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=N/C=C Stretch 1450 - 1600

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. A solution of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A pure sample of this compound will ideally show a single sharp peak in the chromatogram. The area of this peak relative to any impurity peaks can be used to quantify the purity, which is often expected to be greater than 95%. synblock.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jocpr.com The sample is vaporized and passed through a GC column, where components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. This technique is highly sensitive and can be used to identify and quantify even trace impurities.

Table 4: Chromatographic Methods for Analysis of this compound

Technique Purpose Typical Output
HPLC Purity Assessment Chromatogram with peaks corresponding to the main compound and any impurities.

Synthetic Transformations and Derivatization Strategies of 4 Bromo 5,6,7,8 Tetrahydroquinoline

Nucleophilic Substitution Reactions of the Bromine Atom

Substitution with Nitrogen, Oxygen, and Sulfur Nucleophiles

Without specific published examples, any presentation of reaction conditions, catalysts, yields, or products for these transformations on 4-Bromo-5,6,7,8-tetrahydroquinoline would be speculative. Further research is required to explore and document the reactivity of this compound to enable its full potential as a building block in synthetic chemistry.

Activation Strategies for Enhanced Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring of the tetrahydroquinoline system is a powerful tool for introducing a range of nucleophiles. However, the electron-rich nature of the aromatic ring can render it unreactive towards nucleophilic attack. To overcome this, specific activation strategies are employed to enhance the electrophilicity of the carbon atom bearing the bromine substituent.

One common strategy involves the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the nucleophilic attack. wikipedia.orglibretexts.org For this compound, this would necessitate the introduction of such activating groups on the pyridine ring.

Another approach to activate the substrate for SNAr is through N-oxidation of the quinoline (B57606) nitrogen. The resulting N-oxide significantly withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack. For instance, the copper-catalyzed amination of quinoline N-oxides has been demonstrated, showcasing the enhanced reactivity of the C2 position. mdpi.com While this example pertains to quinoline itself, the principle can be extended to the tetrahydroquinoline scaffold.

The choice of nucleophile also plays a crucial role. Very strong nucleophiles, such as organolithium reagents or sodium amide, can sometimes effect substitution even without strong activation of the aromatic ring. youtube.com The reaction conditions, including solvent and temperature, are also critical parameters that can be optimized to promote SNAr reactions. nih.gov

It is important to note that the mechanism of SNAr typically proceeds via an addition-elimination pathway, where the nucleophile first attacks the carbon bearing the leaving group, forming a tetrahedral intermediate, followed by the departure of the bromide ion to restore aromaticity. libretexts.orgmasterorganicchemistry.com The rate of this reaction is often influenced by the stability of the intermediate, which is enhanced by electron-withdrawing substituents. youtube.com

Functionalization of the Tetrahydroquinoline Ring System

The tetrahydroquinoline scaffold offers multiple sites for functionalization, including the nitrogen atom and various carbon centers on both the aromatic and saturated rings.

The nitrogen atom of the tetrahydroquinoline ring is a nucleophilic center and can readily undergo alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or via reductive amination. For instance, a boronic acid-catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with an aldehyde has been reported, providing a direct route to N-alkylated tetrahydroquinolines. acs.org

Acylation of the nitrogen atom is typically accomplished using acyl chlorides or anhydrides in the presence of a base. This transformation is useful for introducing a variety of carbonyl-containing functional groups and can also serve as a protecting group strategy for the nitrogen atom.

Functionalization at carbon centers can be more challenging and often requires specific strategies. Direct C-H functionalization has emerged as a powerful tool in organic synthesis. acs.orgnih.gov For the tetrahydroquinoline system, transition metal-catalyzed C-H activation can enable the introduction of various substituents. For example, palladium-catalyzed C-H bond functionalization has been utilized for the synthesis of quinoline and tetrahydroquinoline derivatives. thieme-connect.com While specific examples for the C4 position of this compound are not prevalent, the general principles of directed metalation or the use of highly reactive organometallic reagents could potentially be applied. chemrxiv.org

A study on the deprotonation-alkylation of tetrahydroquinolines demonstrated the selective functionalization at the 4-position using organolithium reagents in the presence of phosphoramide (B1221513) ligands. chemrxiv.org This approach highlights the possibility of overriding the directing effects of the nitrogen atom to achieve functionalization at the desired carbon center. chemrxiv.org

The saturated carbocyclic ring of this compound is susceptible to oxidation and reduction reactions, providing pathways to modify the saturation level and introduce new functional groups.

Oxidation of the tetrahydroquinoline ring can lead to the formation of quinoline or partially oxidized derivatives. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the aromatization of tetrahydroquinolines to quinolines. organic-chemistry.org Oxidative functionalization at the benzylic positions (C5 and C8) can also be achieved. For instance, the oxidative α-functionalization of N-aryl-1,2,3,4-tetrahydroisoquinolines has been demonstrated using a copper nanocatalyst, suggesting that similar transformations could be possible for the tetrahydroquinoline system. acs.org

Reduction of the pyridine ring in the presence of the bromine substituent would require careful selection of reaction conditions to avoid dehalogenation. Catalytic hydrogenation is a common method for the reduction of aromatic rings. The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity. For example, the catalytic hydrogenation of acetamido-substituted quinolines has been used to prepare amino-substituted 5,6,7,8-tetrahydroquinolines. researchgate.net A metal-free hydrogenative reduction of quinolines using hydrosilanes catalyzed by B(C6F5)3 has also been reported, which proceeds through a 1,4-dihydroquinoline (B1252258) intermediate. organic-chemistry.org

Achieving regioselective functionalization at positions remote from the existing bromo and amino groups in the this compound ring system is a synthetic challenge that often requires strategic directing group approaches or the exploitation of inherent reactivity patterns.

Transition metal-catalyzed C-H activation has proven to be a powerful strategy for site-selective functionalization of quinoline derivatives. mdpi.comnih.gov While many methods focus on the C2 or C8 positions directed by the quinoline nitrogen, recent advancements have enabled functionalization at more remote sites. For instance, a metal-free, regioselective C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid. rsc.org This demonstrates the feasibility of targeting specific remote C-H bonds.

In the context of the tetrahydroquinoline ring, the electronic and steric environment of each C-H bond influences its reactivity. The development of a general and selective deprotonation-functionalization reaction of tetrahydroquinolines at the 4-position using organolithiums and phosphoramide ligands showcases the ability to override the inherent directing effects of the nitrogen atom to functionalize a remote benzylic position. chemrxiv.org This strategy could potentially be adapted for functionalization at other remote positions within the saturated ring of this compound.

Furthermore, the synthesis of 3-bromoquinoline (B21735) derivatives has been achieved through a formal [4+2]-cycloaddition between an N-aryliminium ion and a 1-bromoalkyne, highlighting a method for regioselective installation of a bromine atom at the C3 position. acs.org While this is on a quinoline core, it illustrates the types of regioselective strategies that can be employed.

Formation of Fused-Ring Systems and Polycyclic Scaffolds

The this compound core serves as a valuable building block for the synthesis of more complex, fused-ring systems and polycyclic scaffolds. These transformations often involve the strategic use of the existing functional groups to construct new rings.

Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds with significant biological activities. phcogj.com The synthesis of these derivatives often involves the construction of the pyrimidine (B1678525) ring onto the quinoline or tetrahydroquinoline framework. nih.govresearchgate.net

A common synthetic route starts from a 2-amino-3-cyano-tetrahydroquinoline derivative. nih.govnih.gov Although the starting material in this context is this compound, a hypothetical transformation to the corresponding 4-amino-3-cyano derivative would open up pathways to pyrimido[4,5-b]quinolines. For example, reaction of the 2-amino-3-carbonitrile with reagents like formamide (B127407), urea, or thiourea (B124793) can lead to the formation of the fused pyrimidine ring. nih.govnih.gov

Another approach involves multicomponent reactions. A green synthesis of pyrimido[4,5-b]quinolines has been reported via a mechanochemical, one-pot, catalyst-free reaction of a 1,3-dicarbonyl compound, 6-aminouracil, and an aromatic aldehyde. rsc.org While this specific example does not start from a pre-formed tetrahydroquinoline, it demonstrates a convergent strategy for accessing this fused ring system.

Furthermore, pyrimido[4,5-b]quinoline-4-ones can be prepared from 2-chloroquinoline-3-carbonitriles through amination and cyclization reactions with guanidine (B92328) hydrochloride, urea, or thiourea. nih.gov This suggests that a suitably functionalized this compound could be a precursor for analogous fused systems. The synthesis of pyrimido[4,5-b]quinolindiones has also been achieved through a multicomponent reaction followed by Vilsmeier-Haack formylation. nih.gov

Strategies for Constructing More Complex Heterocyclic Frameworks

While direct cycloaddition reactions involving this compound are not extensively documented, the molecule serves as a valuable scaffold for building more intricate heterocyclic frameworks through various other synthetic strategies. The bromine atom at the 4-position is a key functional handle that allows for a range of derivatization reactions, primarily through cross-coupling and condensation reactions.

One prominent strategy involves the use of the 2-amino-tetrahydroquinoline-3-carbonitrile scaffold, which can be synthesized from cyclohexanone. This intermediate, while not the 4-bromo derivative, illustrates the general approach to constructing fused systems. The amino and cyano groups are versatile functionalities that can undergo a variety of cyclization reactions to form fused pyrimidine, pyridine, and other heterocyclic rings. nih.gov For example, reaction with formamide can lead to the formation of a fused pyrimido[4,5-b]quinoline system. nih.gov

In a similar vein, derivatization of the tetrahydroquinoline core to introduce reactive functional groups is a common tactic. For instance, the synthesis of 2-hydrazinyltetrahydroquinoline-3-carbonitrile allows for the subsequent construction of fused triazolo[4,3-a]quinoline and triazino[4,3-a]quinoline ring systems. researchgate.net These examples highlight a general strategy where the tetrahydroquinoline acts as a foundation upon which additional heterocyclic rings are built.

Although not involving cycloaddition, these methods underscore the utility of functionalized tetrahydroquinolines in the synthesis of complex, multi-ring systems. The bromo substituent in this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which would allow for the introduction of a wide variety of substituents that could then be elaborated into new heterocyclic rings.

Below is a table summarizing potential, though not explicitly documented for the 4-bromo isomer, synthetic strategies for constructing complex heterocyclic frameworks from a tetrahydroquinoline core.

Strategy Functional Group on Tetrahydroquinoline Reagent/Reaction Condition Resulting Fused Heterocycle
Condensation/Cyclization2-Amino-3-carbonitrileFormamide, heatPyrimido[4,5-b]quinoline
Condensation/Cyclization2-Amino-3-carbonitrileThiourea, sodium ethoxidePyrimido[4,5-b]quinolinethione
Condensation/Cyclization2-Hydrazinyl-3-carbonitrileFormic acidTriazolo[4,3-a]quinoline
Cross-Coupling/Cyclization4-BromoArylboronic acid (Suzuki), then intramolecular cyclizationFused polyaromatic systems

It is important to reiterate that while these general strategies are well-established for the synthesis of fused quinoline systems, their specific application starting from this compound requires further investigation and is not widely reported in peer-reviewed literature.

Synthetic Utility and Applications in Advanced Materials and Chemical Biology Probes

4-Bromo-5,6,7,8-tetrahydroquinoline as a Precursor for Advanced Organic Materials

The development of novel organic semiconductors is crucial for the advancement of organic electronics, including devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netdrpress.org The tetrahydroquinoline scaffold is a promising component for these materials. The bromine atom in this compound serves as a key functional group for introducing this scaffold into larger conjugated systems through various cross-coupling reactions.

For instance, Suzuki-Miyaura cross-coupling reactions can be employed to attach aryl or other unsaturated groups at the 4-position, thereby extending the π-conjugation of the molecule. This is a critical factor in tuning the electronic and photophysical properties of organic materials. nih.govresearchgate.net The ability to systematically modify the structure allows for the rational design of materials with specific band gaps, charge transport characteristics, and luminescence properties. lbl.gov The synthesis of new organic semiconductors is a driving force in the expansion of organic electronics. researchgate.net

Table 1: Potential Cross-Coupling Reactions for Material Synthesis

Reaction NameReactantsCatalystPotential Application
Suzuki-Miyaura CouplingThis compound, Arylboronic acidPalladium catalystSynthesis of conjugated polymers for OFETs
Sonogashira CouplingThis compound, Terminal alkynePalladium/Copper catalystCreation of extended π-systems for OLEDs
Buchwald-Hartwig AminationThis compound, AminePalladium catalystIncorporation of nitrogen-containing moieties for hole-transporting materials

Integration of the Tetrahydroquinoline Scaffold into Molecular Probes for Chemical Biology Studies

Small-molecule fluorescent probes are indispensable tools in chemical biology for visualizing and understanding biological processes at the molecular level. nih.gov The tetrahydroquinoline scaffold has been identified as a valuable core for the development of such probes. nih.govresearchgate.net The modular nature of the quinoline (B57606) core allows for the strategic functionalization of different domains to fine-tune its photophysical properties and biological targeting capabilities. nih.gov

The bromine atom on this compound provides a convenient attachment point for various functionalities. For example, it can be used to link the tetrahydroquinoline core to other fluorophores to create FRET (Förster Resonance Energy Transfer) pairs or to targeting moieties that direct the probe to specific cellular compartments or biomolecules. The synthesis of diverse libraries of such probes can be streamlined through combinatorial approaches, facilitating the discovery of novel imaging agents. nih.gov

The tetrahydroquinoline framework itself can be a key component of a pharmacophore, and its incorporation into molecular probes can aid in studying drug-target interactions. nih.gov For instance, the synthesis of a tetrahydroquinoline library enriched with chemotypes relevant to epigenetic targets has been described, highlighting the potential of this scaffold in developing probes for this important area of research. nih.gov

Role in Catalyst Design and Ligand Synthesis

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Chiral ligands play a crucial role in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The tetrahydroquinoline scaffold has been incorporated into various ligand architectures for transition metal catalysts. nih.gov

Specifically, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for asymmetric transfer hydrogenation reactions. nih.gov The bromine atom in this compound can be exploited to synthesize a variety of substituted tetrahydroquinoline ligands. Through reactions like nucleophilic substitution or cross-coupling, different coordinating groups can be introduced at the 4-position, allowing for the fine-tuning of the steric and electronic properties of the resulting ligand. This, in turn, can influence the activity and selectivity of the metal catalyst.

For example, the synthesis of novel spiro-tetrahydroquinoline derivatives has been reported, showcasing the versatility of the tetrahydroquinoline scaffold in creating complex three-dimensional structures that could serve as chiral ligands or catalysts. nih.gov

Development of Novel Reaction Methodologies Utilizing its Reactivity Profile

The reactivity of the bromine atom in this compound makes it a valuable substrate for developing and exploring new synthetic methods. The C-Br bond can be activated by various transition metal catalysts, enabling a range of transformations.

Recent research has focused on the development of novel annulation and functionalization reactions involving tetrahydroquinolines. For instance, visible-light-driven methods have emerged for the synthesis of tetrahydroquinolines through electron donor-acceptor (EDA) complex formation. acs.org While these studies may not directly use the 4-bromo derivative as a starting material, the established reactivity of the tetrahydroquinoline core provides a foundation for exploring similar transformations with the brominated analog.

Furthermore, methods for the direct functionalization of the tetrahydroquinoline ring system are continuously being developed. chemrxiv.org The presence of the bromine atom in this compound offers a regioselective handle for such functionalizations, allowing for the introduction of various substituents at a specific position. This is in contrast to the direct C-H activation of the unsubstituted tetrahydroquinoline, where mixtures of isomers can sometimes be obtained. chemrxiv.org The selective functionalization at the 4-position via deprotonation-alkylation has also been explored, showcasing the tunable reactivity of the tetrahydroquinoline scaffold. chemrxiv.org

Hydrogenation of bromo-substituted quinolines is another area of interest, with studies investigating the chemoselectivity of catalysts towards either hydrogenation of the heterocyclic ring or hydrodehalogenation. rsc.org Such studies are crucial for developing selective methods for the synthesis of bromo-tetrahydroquinolines.

Future Research Directions and Perspectives

Development of Asymmetric Synthesis for Chiral 4-Bromo-5,6,7,8-tetrahydroquinoline Derivatives

The introduction of chirality into the this compound framework is a critical next step, as stereochemistry often plays a pivotal role in the biological activity of molecules. While asymmetric syntheses for the broader tetrahydroquinoline class have been established, their specific application to brominated analogues remains an area ripe for development. rsc.orgrsc.org Future research will likely concentrate on the use of chiral catalysts, such as those based on rhodium or other transition metals, paired with chiral ligands to guide the stereoselective formation of products. rsc.orgrsc.orgnih.govmdpi.com

One promising avenue is the rhodium-catalyzed asymmetric conjugate addition of boronic acid derivatives to achieve high enantioselectivity. rsc.orgrsc.org Another approach involves the asymmetric transfer hydrogenation of corresponding quinoline (B57606) precursors, a method that has proven effective for related cyclic imines. nih.govmdpi.com The development of novel chiral diamine ligands, such as derivatives of 8-amino-5,6,7,8-tetrahydroquinoline, could also lead to highly efficient metal-based catalysts for this purpose. nih.gov The goal is to establish robust and scalable methods that provide access to enantiomerically pure this compound derivatives, opening the door for stereoselective biological evaluations.

Exploration of Novel Catalytic Systems for Efficient Synthesis and Transformations

The efficiency and selectivity of the synthesis and subsequent functionalization of this compound are heavily dependent on the catalytic systems employed. Future investigations are expected to move beyond traditional methods and explore more sustainable and atom-economical catalytic processes. A significant area of interest is the "borrowing hydrogen" methodology, which utilizes earth-abundant metal catalysts, like manganese, to form C-N and C-C bonds with water as the only byproduct. nih.gov This approach offers a green alternative for the synthesis of the core tetrahydroquinoline structure. nih.gov

Furthermore, the development of novel pincer complexes and other advanced catalyst architectures will be crucial. nih.gov For transformations of the this compound scaffold, palladium-catalyzed cross-coupling reactions will continue to be a focus, with the aim of improving yields and selectivity for the introduction of new functional groups. chemrxiv.org Research into iridium-catalyzed hydrogenations and other transition-metal-catalyzed processes will also be vital for accessing a wider range of derivatives. mdpi.com

Table 1: Overview of Potential Catalytic Systems for this compound

Catalytic SystemApplicationPotential Advantages
Rhodium-Duanphos ComplexesAsymmetric SynthesisHigh enantioselectivity in conjugate additions. rsc.orgrsc.org
Manganese PN³ Pincer ComplexesCore SynthesisAtom-economical "borrowing hydrogen" methodology. nih.gov
Iridium-based CatalystsHydrogenation/TransformationsEffective for asymmetric hydrogenation of N-heteroaromatics. mdpi.com
Palladium CatalystsCross-Coupling ReactionsVersatile for functionalization at the bromo-position. chemrxiv.org
Chiral Diamine Metal ComplexesAsymmetric Transfer HydrogenationPotential for high reactivity and enantioselectivity. nih.gov

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing methods and designing new ones. While traditional analytical techniques provide valuable data, future research will increasingly rely on advanced in situ spectroscopic methods. Techniques such as real-time NMR and IR spectroscopy can provide a dynamic picture of a reaction as it happens, allowing for the identification of transient intermediates and a clearer understanding of reaction kinetics. nih.gov

For instance, detailed mechanistic studies could elucidate the precise role of ligands in catalytic cycles, explain observed selectivity, and help to identify and mitigate pathways that lead to undesired byproducts. chemrxiv.org By combining in situ spectroscopy with computational modeling, a comprehensive model of the reaction landscape can be constructed. This knowledge will be instrumental in the rational design of more efficient and selective catalytic systems for the manipulation of the this compound scaffold.

Theoretical Prediction and Design of Next-Generation Brominated Tetrahydroquinoline Architectures

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules. In the context of this compound, theoretical methods can be employed to predict the properties of yet-to-be-synthesized derivatives and to design novel molecular architectures with desired characteristics. mdpi.comnih.gov Techniques such as Density Functional Theory (DFT) can be used to model the electronic structure and reactivity of the molecule, providing insights that can guide synthetic efforts.

Molecular docking and molecular dynamics simulations are particularly valuable for designing derivatives with specific biological targets in mind. mdpi.commdpi.com By simulating the interaction between a potential drug molecule and its target protein, researchers can predict binding affinity and mode of action, allowing for the rational design of more potent and selective compounds. mdpi.comnih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of new analogues. mdpi.com

Table 2: Computational Approaches for the Design of Tetrahydroquinoline Derivatives

Computational MethodApplicationKey Insights
Molecular DockingTarget-based Drug DesignPrediction of binding modes and affinities. mdpi.comnih.gov
Molecular Dynamics (MD) SimulationsUnderstanding Protein-Ligand InteractionsAssessment of the stability of ligand-protein complexes over time. mdpi.com
3D-QSARLead OptimizationCorrelation of 3D molecular properties with biological activity. mdpi.com
Density Functional Theory (DFT)Mechanistic Studies & Reactivity PredictionInsights into electronic structure and reaction pathways.

Expansion of Synthetic Scope to Diverse Polyfunctionalized Analogues

The true value of the this compound scaffold lies in its potential as a building block for a wide array of more complex molecules. Future synthetic efforts will undoubtedly focus on expanding the range of accessible derivatives by introducing a variety of functional groups at different positions on the tetrahydroquinoline ring system. The bromine atom at the 4-position serves as a versatile handle for a multitude of cross-coupling reactions, enabling the introduction of aryl, alkyl, and other carbon-based substituents.

Beyond modifications at the 4-position, the synthetic scope can be expanded to include functionalization of the nitrogen atom, the aromatic ring, and the saturated carbocyclic ring. This could involve the introduction of diverse substituents such as morpholine, piperazine, and various amides, which have been shown to modulate the biological properties of related tetrahydroquinoline derivatives. mdpi.comnih.gov The development of multicomponent reactions will also be a key strategy for the rapid and efficient assembly of diverse and complex heterocyclic scaffolds based on the core structure. nih.govnih.gov The ultimate aim is to create a rich library of polyfunctionalized this compound analogues for screening in a wide range of biological and materials science applications.

Q & A

Q. What are the optimized synthetic routes for preparing 4-bromo-5,6,7,8-tetrahydroquinoline derivatives, and how do reaction conditions influence yields?

Answer: Synthesis typically involves hydrogenation of substituted quinolines or functionalization of pre-formed tetrahydroquinoline scaffolds. For example, 5,6,7,8-tetrahydroquinoline derivatives can be synthesized via catalytic hydrogenation of quinoline under controlled pressure (10–50 atm H₂) using palladium or platinum catalysts . Bromination at the 4-position is achieved via electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane or acetic acid, with yields optimized by controlling temperature (0–25°C) and stoichiometry (1.1–1.5 eq. NBS). One-pot multicomponent reactions (e.g., Hantzsch-type cyclization) have also been reported for substituted derivatives, achieving >70% yields when using ammonium acetate as a catalyst in ethanol under reflux .

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

  • NMR : Key signals include the aromatic proton at δ 8.13 ppm (d, J = 6.0 Hz) for the quinoline ring and methylene protons (CH₂) in the tetrahydro ring at δ 2.93–1.72 ppm. The bromo substituent causes deshielding of adjacent protons, with splitting patterns confirming regiochemistry .
  • X-ray crystallography : The saturated six-membered ring adopts a half-chair or sofa conformation, with average C–C bond lengths of 1.51 Å and Br–C bond lengths of 1.89 Å. Hydrogen-bonding networks (e.g., O–H···O interactions in hydrate forms) stabilize the crystal lattice, as shown in studies with R factors ≤ 0.051 .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during hydrogenation of brominated quinoline precursors?

Answer: Regioselective hydrogenation of the pyridine ring in brominated quinolines requires careful catalyst selection. For example:

  • Catalyst : PtO₂ in acetic acid preferentially reduces the pyridine ring over the benzene ring, yielding this compound with >85% selectivity .
  • Solvent effects : Polar aprotic solvents (e.g., THF) favor partial hydrogenation, while protic solvents (e.g., ethanol) promote full saturation.
  • Additives : Triethylamine suppresses side reactions (e.g., dehalogenation) by neutralizing acidic byproducts .

Q. How does the bromo substituent influence the coordination chemistry of this compound in transition-metal complexes?

Answer: The bromo group acts as a weak σ-donor, enabling ligand design for catalysis. For instance:

  • Ruthenium complexes : 8-Amino-5,6,7,8-tetrahydroquinoline derivatives form stable RuCl₂(PPh₃)₂ complexes, where the bromo group enhances oxidative stability. These complexes catalyze transfer hydrogenation of ketones with turnover frequencies (TOF) up to 1,200 h⁻¹ .
  • Iridium complexes : Bromine’s electronegativity modulates the ligand’s electron density, improving catalytic activity in C–H bond activation (e.g., 90% yield in dehydrogenation reactions at 100°C) .

Q. What mechanistic insights explain unexpected dehydrogenation during functionalization of this compound?

Answer: Dehydrogenation often occurs under oxidative or thermal conditions:

  • Thermal pathways : Heating 8-amino derivatives in toluene at reflux (>110°C) promotes ligand oxidation, forming imine-containing products via radical intermediates (confirmed by EPR spectroscopy) .
  • Oxidative pathways : Reactions with peroxides (e.g., MCPBA) yield N-oxide derivatives, with reaction rates dependent on solvent polarity (e.g., 2.5× faster in acetonitrile vs. dichloromethane) .

Methodological Recommendations

  • Synthesis : Prioritize one-pot multicomponent reactions for scalability .
  • Characterization : Use combined NMR (¹H/¹³C/²D-COSY) and X-ray diffraction to resolve conformational isomers .
  • Catalysis : Screen solvents and additives (e.g., KOtBu) to enhance metal-ligand synergy .

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